![molecular formula C14H16BNO5S B1450863 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid CAS No. 913836-05-2](/img/structure/B1450863.png)
3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid
概要
説明
3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid is a chemical compound characterized by its unique structure, which includes a boronic acid group, a sulfamoyl group, and a methoxybenzyl moiety
科学的研究の応用
3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound can be employed in the study of enzyme inhibitors and as a tool in biochemical assays.
Medicine: It has potential therapeutic applications, including the development of new drugs targeting specific diseases.
Industry: Its use in material science for the development of advanced materials and coatings.
作用機序
Boronic Acids
Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms (in the form of an R group). They are known for their ability to form stable covalent bonds with sugars, amino acids, and other biological molecules, making them useful in the field of bioconjugation .
Sulfamoyl Compounds
Sulfamoyl compounds contain a sulfamoyl group (SO2NH2), which is known for its role in many drugs, including diuretics and antibiotics. They often act by inhibiting enzymes or interacting with metabolic pathways .
Phenyl Group
The phenyl group is a common structural component in many organic compounds, including drugs. It often contributes to the lipophilicity of the compound, which can affect its pharmacokinetics .
Methoxy Group
The methoxy group (OCH3) is a common substituent in organic chemistry. It can affect the polarity of the molecule and influence its interactions with biological targets .
生化学分析
Biochemical Properties
3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. This compound interacts with enzymes such as proteases and kinases, where it acts as an inhibitor by binding to the active sites of these enzymes. The nature of these interactions involves the formation of reversible covalent bonds with the active site residues, thereby inhibiting the enzyme’s activity . Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, further influencing biochemical pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of specific kinases involved in cell signaling, leading to altered phosphorylation states of downstream targets . This modulation can result in changes in gene expression profiles and metabolic fluxes within the cell, ultimately affecting cellular homeostasis and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding interactions with biomolecules, particularly enzymes. The compound forms reversible covalent bonds with the active site residues of enzymes, leading to enzyme inhibition . This inhibition can alter the catalytic activity of the enzyme, affecting downstream biochemical pathways. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to a decrease in its inhibitory activity and altered cellular responses. Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained effects on cellular signaling and metabolism, although the specific outcomes can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including cellular stress, apoptosis, and organ toxicity. Threshold effects have been identified, where a specific dosage range elicits the desired biochemical effects without inducing toxicity. Careful dosage optimization is essential to balance efficacy and safety in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites by inhibiting key enzymes in metabolic pathways . For example, it can inhibit enzymes involved in glycolysis or the tricarboxylic acid cycle, leading to altered metabolite levels and metabolic fluxes. These interactions can have downstream effects on cellular energy production and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of this compound within cells can influence its activity and function. For instance, its accumulation in specific organelles, such as the mitochondria or endoplasmic reticulum, can affect organelle-specific processes and signaling pathways.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting mitochondrial function and energy production. The subcellular localization of this compound is a key determinant of its biochemical and cellular effects.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid typically involves multiple steps, starting with the preparation of the phenylboronic acid core. This can be achieved through the reaction of phenylboronic acid with appropriate reagents to introduce the sulfamoyl and methoxybenzyl groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding boronic acids or boronic esters.
Substitution: The methoxybenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and alcohols can be used, with reaction conditions typically involving mild heating and the presence of a base.
Major Products Formed:
Boronic Esters: Resulting from the oxidation of boronic acids.
Reduced Boronic Acids: Formed through reduction reactions.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
類似化合物との比較
Phenylboronic Acid: Similar structure but lacks the sulfamoyl and methoxybenzyl groups.
Sulfamoylbenzoic Acid: Contains a sulfamoyl group but lacks the boronic acid and methoxybenzyl moieties.
4-Methoxybenzyl Alcohol: Contains the methoxybenzyl group but lacks the boronic acid and sulfamoyl groups.
Uniqueness: 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid is unique due to the combination of its boronic acid, sulfamoyl, and methoxybenzyl groups, which confer distinct chemical properties and reactivity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific fields and its potential for future applications
特性
IUPAC Name |
[3-[(4-methoxyphenyl)methylsulfamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BNO5S/c1-21-13-7-5-11(6-8-13)10-16-22(19,20)14-4-2-3-12(9-14)15(17)18/h2-9,16-18H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQHVSULVGIBQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)S(=O)(=O)NCC2=CC=C(C=C2)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657050 | |
| Record name | (3-{[(4-Methoxyphenyl)methyl]sulfamoyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913836-05-2 | |
| Record name | (3-{[(4-Methoxyphenyl)methyl]sulfamoyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(4-Methoxybenzyl)sulphamoyl]benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-fluoro-2-[(1-phenyl-1H-pyrazol-4-yl)(2-phenylhydrazin-1-ylidene)methyl]phenol](/img/structure/B1450785.png)
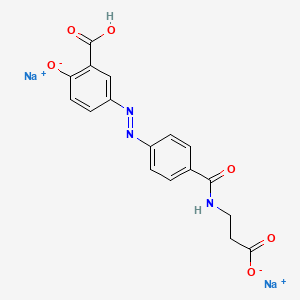
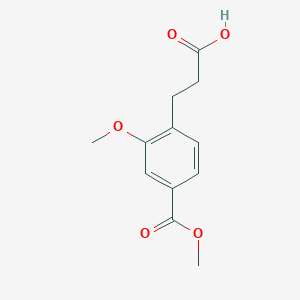
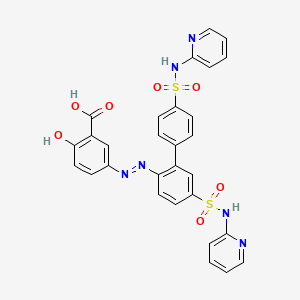
![6-amino-2-[(2,4-dichlorophenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1450791.png)


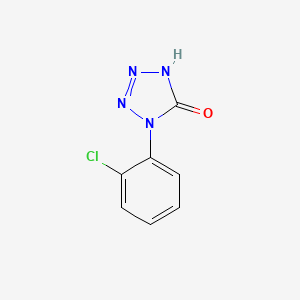
![6-amino-2-[(2-furylmethyl)amino]pyrimidin-4(3H)-one](/img/structure/B1450796.png)
![(2E)-2-cyano-N-[(1E)-(methoxyimino)methyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B1450797.png)
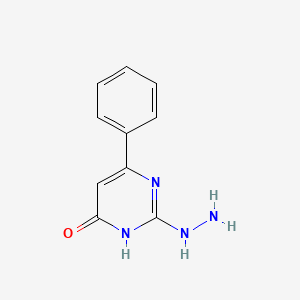
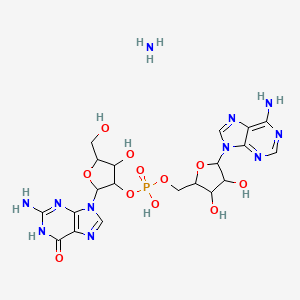
![benzo[g]quinazolin-4(3H)-one](/img/structure/B1450800.png)
![2-{[4-(trifluoromethyl)-1,3-thiazol-2-yl]amino}-5,6,7,8-tetrahydro-4(3H)-quinazolinone](/img/structure/B1450803.png)
